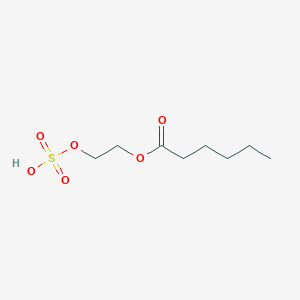2-(Sulfooxy)ethyl hexanoate
CAS No.: 114481-01-5
Cat. No.: VC19167405
Molecular Formula: C8H16O6S
Molecular Weight: 240.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 114481-01-5 |
|---|---|
| Molecular Formula | C8H16O6S |
| Molecular Weight | 240.28 g/mol |
| IUPAC Name | 2-sulfooxyethyl hexanoate |
| Standard InChI | InChI=1S/C8H16O6S/c1-2-3-4-5-8(9)13-6-7-14-15(10,11)12/h2-7H2,1H3,(H,10,11,12) |
| Standard InChI Key | TULKQHKLCQDKOB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(=O)OCCOS(=O)(=O)O |
Introduction
Synthesis Methods
Esterification-Sulfonation Route
The primary synthesis involves two steps:
-
Esterification: Hexanoic acid reacts with 2-ethylhexanol using acid catalysts (e.g., ) to form 2-ethylhexyl hexanoate .
-
Sulfonation: The ester undergoes sulfation with sulfur trioxide () or chlorosulfonic acid, introducing the sulfooxy group .
Reaction Conditions:
-
Temperature: 80–120°C for esterification; 40–60°C for sulfonation .
-
Yield: ~70–85% after purification.
Alternative Pathways
-
Oxidative Sulfation: Sodium 2-ethylhexanoate (from 2-ethylhexanal oxidation) is sulfated using Mn(II) catalysts under aerobic conditions .
-
Enzymatic Methods: Lipase-mediated esterification followed by chemical sulfation, though less common.
Physicochemical Properties
The sulfooxy group significantly lowers the partition coefficient (LogP) compared to non-sulfated analogs like ethyl hexanoate (LogP: 2.96) . This polarity enables miscibility with aqueous solutions, a trait exploited in drug delivery systems .
Industrial and Biochemical Applications
Polymer Chemistry
-
Catalyst Stabilizer: In silicone elastomers, derivatives like iron 2-ethylhexoate prevent oxidative degradation at high temperatures by forming ferric silicate networks .
-
Polyurethane Production: Tin(II) 2-ethylhexanoate catalyzes cross-linking reactions, enhancing foam stability .
Pharmaceuticals
-
Prodrug Synthesis: The sulfooxy group serves as a hydrolyzable linker in prodrugs, enabling controlled release of active agents .
-
Antibacterial Agents: Sulfated bicyclic compounds (e.g., 7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide) leverage sulfate moieties for bacterial enzyme inhibition .
Surfactants and Emulsifiers
-
Anionic Surfactants: The sulfate group confers detergent properties, useful in cosmetic formulations .
Future Directions
Research gaps include eco-toxicological studies and scalable enzymatic synthesis. Advances in green chemistry could optimize sulfation efficiency while reducing waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume